

Application Notes and Protocols for Cellular Reprogramming using cis-Tranylcypromine

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Compound of Interest

Compound Name: *cis-Tranylcypromine Hydrochloride*

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Introduction

Cellular reprogramming, the conversion of one cell type into another, holds immense promise for regenerative medicine, disease modeling, and drug discovery. A key strategy in this field is the use of small molecules to modulate the epigenetic landscape of cells, facilitating the transition to a desired cell fate. Tranylcypromine, a well-known inhibitor of Lysine-specific demethylase 1 (LSD1), has emerged as a valuable tool in small molecule-based reprogramming cocktails. LSD1 plays a critical role in maintaining cell identity by removing methyl groups from histone H3 on lysine 4 (H3K4), a mark associated with active gene expression. By inhibiting LSD1, Tranylcypromine helps to maintain an open chromatin state at pluripotency-associated gene loci, thereby enhancing reprogramming efficiency.

Tranylcypromine exists as a pair of stereoisomers: cis and trans. While the majority of commercially available Tranylcypromine (often sold under the trade name Parnate) is a racemic mixture of the trans-isomers, and most research has focused on these trans forms, understanding the specific roles and potential advantages of the cis-isomer is an area of growing interest. Biochemical studies have indicated that both cis and trans isomers of Tranylcypromine can inhibit LSD1, although the trans isomers generally exhibit a stronger affinity.^[1] This document aims to provide a comprehensive overview of the application of Tranylcypromine, with a specific focus on the available information regarding its cis-isomer, in cellular reprogramming techniques.

Mechanism of Action

Tranylcypromine facilitates cellular reprogramming primarily through the inhibition of LSD1. This inhibition leads to two key downstream effects:

- **Epigenetic Modification:** LSD1 inhibition prevents the demethylation of mono- and di-methylated H3K4.^[2] The sustained H3K4 methylation at the promoters of pluripotency genes, such as OCT4, SOX2, and KLF4, helps to keep these genes in a transcriptionally active state, a crucial step in the early stages of reprogramming.
- **Metabolic Switching:** Inhibition of LSD1 has been shown to promote a metabolic shift from oxidative phosphorylation to glycolysis. This metabolic reprogramming is a hallmark of pluripotent stem cells and is considered an important factor in the successful conversion of somatic cells to a pluripotent state.

Data Presentation

The following tables summarize the quantitative data available for Tranylcypromine in cellular reprogramming contexts. It is important to note that the majority of this data pertains to racemic or trans-Tranylcypromine, as specific data for the cis-isomer in cellular reprogramming is limited in the current scientific literature.

Table 1: Inhibitory Activity of Tranylcypromine Isomers against LSD1

Isomer	Target	IC50 / Ki	Source
(+)-trans-Tranylcypromine	LSD1	-	[1]
(-)-trans-Tranylcypromine	LSD1	-	[1]
(+)-cis-Tranylcypromine	LSD1	Weaker affinity than trans	[1]
(-)-cis-Tranylcypromine	LSD1	Weaker affinity than trans	[1]

Table 2: Small Molecule Cocktails for Chemical Reprogramming Including Tranylcypromine

Cell Type	Reprogramming Factors	Small Molecule Cocktail (with Tranylcypromine Concentration)	Reprogramming Efficiency	Source
Mouse Embryonic Fibroblasts	None (Chemical Reprogramming)	VPA (0.5 mM), CHIR99021 (10-15 μ M), RepSox (2-20 μ M), Tranylcypromine (10 μ M), Forskolin (10-20 μ M), DZNep (0.05 mM)	Up to 0.2%	[3][4]
Human Keratinocytes	OCT4, KLF4	CHIR99021, Tranylcypromine (Parnate)	-	[5]
Human Somatic Cells	None (Chemical Reprogramming)	CHIR99021 (10-12 μ M), 616452 (10 μ M), TTNPB (2 μ M), SAG (0.5 μ M), ABT-869 (1 μ M), Y27632 (10 μ M), JNKIN8 (1 μ M), 5-azacytidine (10 μ M), Tranylcypromine (10 μ M)	-	[6]

Experimental Protocols

The following protocols are generalized from published chemical reprogramming methods that utilize Tranylcypromine as part of a small molecule cocktail. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: Preparation of Tranylcypromine Stock Solution

Materials:

- Tranylcypromine hydrochloride (or specific isomer if available)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- Calculate the required mass of Tranylcypromine hydrochloride to prepare a 10 mM stock solution.
- Aseptically weigh the calculated amount of Tranylcypromine hydrochloride and transfer it to a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
- Vortex the tube until the powder is completely dissolved.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Chemical Reprogramming of Mouse Embryonic Fibroblasts (MEFs) to Induced Pluripotent Stem Cells (iPSCs)

This protocol is adapted from a multi-stage chemical reprogramming strategy.

Cell Culture and Plating:

- Culture MEFs in standard MEF medium (DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin).
- Plate MEFs onto gelatin-coated plates at a density of 5×10^4 cells per well of a 6-well plate. Allow the cells to attach overnight.

Reprogramming Induction (Stage 1):

- The day after plating, replace the MEF medium with Stage 1 reprogramming medium containing:
 - DMEM/F12 supplemented with N2 and B27 supplements
 - Valproic Acid (VPA): 0.5 mM
 - CHIR99021: 10 μ M
 - RepSox (616452): 10 μ M
 - Tranylcypromine (Parnate): 10 μ M
 - Forskolin: 10 μ M
- Culture the cells in this medium for 16-20 days, changing the medium every 2 days.

Reprogramming Maturation (Stage 2):

- After the initial induction period, switch to Stage 2 reprogramming medium containing:
 - DMEM/F12 supplemented with N2 and B27 supplements
 - VPA: 0.5 mM
 - CHIR99021: 10 μ M
 - RepSox (616452): 10 μ M

- Tranylcypromine (Parnate): 10 μ M
- Forskolin: 10 μ M
- 3-Deazaneplanocin A (DZNep): 0.05 mM
- Culture the cells in this medium for an additional 20-24 days, changing the medium every 2 days.

iPSC Colony Maintenance (Stage 3):

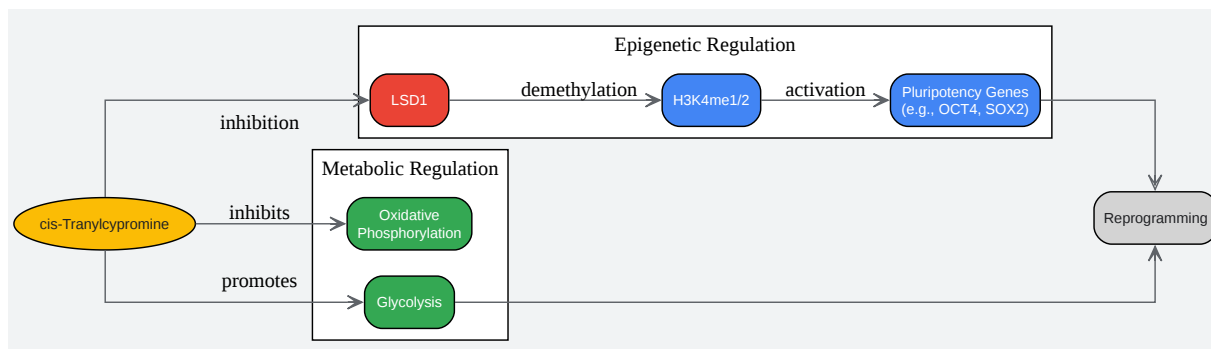
- As iPSC-like colonies emerge, switch to a 2i/LIF medium for maintenance and expansion. This medium typically contains:
 - DMEM/F12 with N2 and B27 supplements
 - CHIR99021: 3 μ M
 - PD0325901: 1 μ M
 - Leukemia Inhibitory Factor (LIF)

Colony Picking and Expansion:

- Once colonies are large enough, they can be manually picked and transferred to new gelatin-coated plates for expansion and characterization.

Mandatory Visualizations

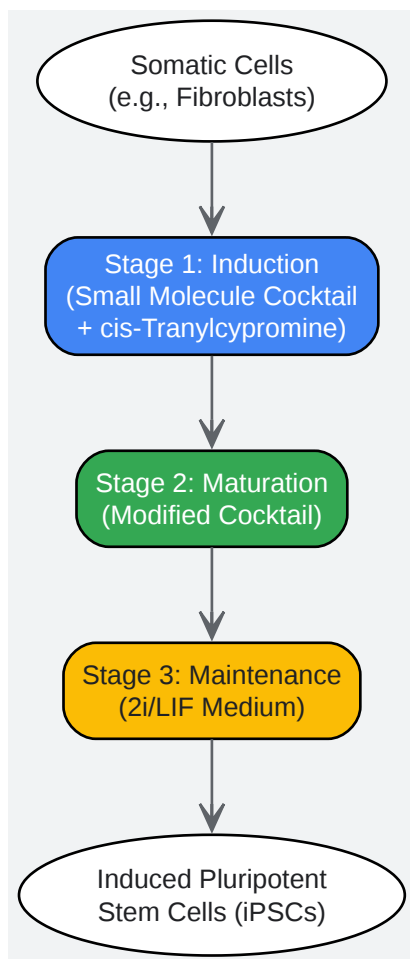
Signaling Pathway of LSD1 Inhibition in Pluripotency



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Caption: LSD1 inhibition by cis-Tranylcypromine promotes pluripotency.

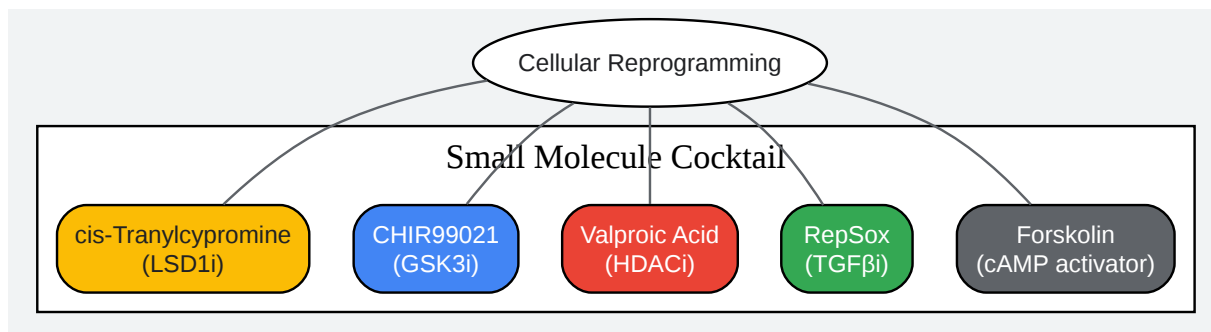
Experimental Workflow for Chemical Reprogramming



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Caption: Multi-stage workflow for chemical reprogramming.

Logical Relationship of Small Molecules in a Reprogramming Cocktail



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Caption: Key components of a chemical reprogramming cocktail.

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